molecular formula C10H20Cl6O5Si2 B14593627 1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane CAS No. 61172-44-9

1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane

Cat. No.: B14593627
CAS No.: 61172-44-9
M. Wt: 489.1 g/mol
InChI Key: IIEDHTZFJBSLBN-UHFFFAOYSA-N
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Description

1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane is a unique organosilicon compound characterized by its multiple chloroethoxy groups attached to a disilane core

Preparation Methods

The synthesis of 1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane typically involves the reaction of chlorosilanes with chloroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The compound can be hydrolyzed to form silanols and other silicon-containing products.

    Oxidation and Reduction: Depending on the conditions, the compound can undergo oxidation or reduction, leading to different products.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane has several applications in scientific research:

    Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its ability to form stable silicon-oxygen bonds.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various organosilicon compounds.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: It is utilized in the production of specialty chemicals and as a precursor for other silicon-based materials.

Mechanism of Action

The mechanism by which 1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane exerts its effects involves the interaction of its chloroethoxy groups with various molecular targets. These interactions can lead to the formation of stable silicon-oxygen bonds, which are crucial in many of its applications. The pathways involved often include nucleophilic substitution and hydrolysis reactions.

Comparison with Similar Compounds

1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane can be compared with other similar compounds, such as:

    1,2-Bis(2-chloroethoxy)ethane: This compound has similar chloroethoxy groups but lacks the disilane core, making it less versatile in certain applications.

    1,1,2,2-Tetrachloroethane: While it shares some structural similarities, its chemical properties and applications differ significantly due to the absence of silicon atoms.

Properties

CAS No.

61172-44-9

Molecular Formula

C10H20Cl6O5Si2

Molecular Weight

489.1 g/mol

IUPAC Name

chloro-bis(2-chloroethoxy)-[tris(2-chloroethoxy)silyl]silane

InChI

InChI=1S/C10H20Cl6O5Si2/c11-1-6-17-22(16,18-7-2-12)23(19-8-3-13,20-9-4-14)21-10-5-15/h1-10H2

InChI Key

IIEDHTZFJBSLBN-UHFFFAOYSA-N

Canonical SMILES

C(CCl)O[Si](OCCCl)(OCCCl)[Si](OCCCl)(OCCCl)Cl

Origin of Product

United States

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